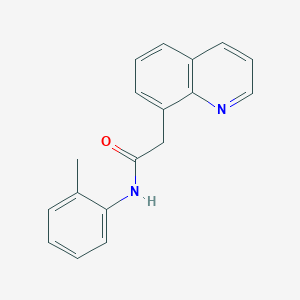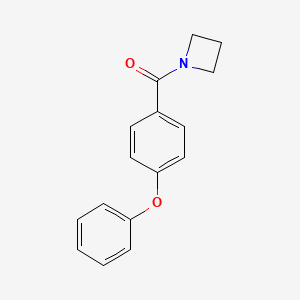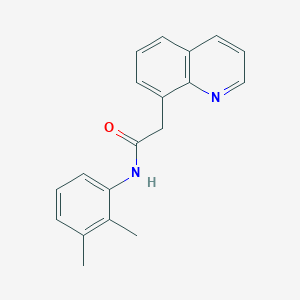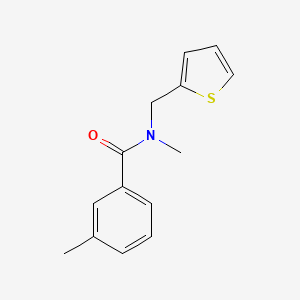
N-(2-methylphenyl)-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-quinolin-8-ylacetamide, also known as VU0152100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in the regulation of neuronal signaling.
Mécanisme D'action
N-(2-methylphenyl)-2-quinolin-8-ylacetamide functions as a positive allosteric modulator of mGluR5. This means that the compound binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor in response to glutamate signaling. This modulation of mGluR5 activity has been shown to increase the release of dopamine in the brain, which is involved in regulating reward and motivation.
Biochemical and Physiological Effects:
The modulation of mGluR5 activity by this compound has been linked to various biochemical and physiological effects. Studies have shown that the compound can enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. This effect has been linked to improvements in cognitive function and memory. In addition, this compound has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that the compound may have therapeutic potential in this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-methylphenyl)-2-quinolin-8-ylacetamide is its selectivity for mGluR5. This means that the compound can be used to specifically target this receptor in cellular and animal models, without affecting other glutamate receptors. In addition, the compound has good solubility in water, which makes it easy to use in experimental settings. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-2-quinolin-8-ylacetamide. One area of interest is the potential therapeutic applications of the compound in various neurological disorders. Further studies are needed to determine the efficacy and safety of the compound in animal models and human clinical trials. In addition, future research could focus on developing more potent and selective positive allosteric modulators of mGluR5, which may have improved therapeutic potential. Finally, studies could also investigate the role of mGluR5 in various cellular and molecular pathways, which may provide insights into the underlying mechanisms of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-2-quinolin-8-ylacetamide involves a multi-step process that utilizes various chemical reactions. The starting material for the synthesis is 2-methylphenylacetic acid, which is converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-aminoquinoline to form the amide product, which is subsequently purified using column chromatography. The final product is obtained as a white powder with a melting point of 182-184°C.
Applications De Recherche Scientifique
N-(2-methylphenyl)-2-quinolin-8-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. The compound has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating glutamate signaling in the brain. This modulation of mGluR5 activity has been linked to improvements in cognitive function, motor function, and mood regulation. In addition, this compound has also been investigated for its potential use as a tool compound for studying the function of mGluR5 in various cellular and animal models.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-6-2-3-10-16(13)20-17(21)12-15-8-4-7-14-9-5-11-19-18(14)15/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOLCLKYANZECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)




![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)




